molecular formula C11H19NO3 B2982875 Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate CAS No. 1335042-17-5

Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate

Cat. No.: B2982875
CAS No.: 1335042-17-5
M. Wt: 213.277
InChI Key: UVJYFDDCGTTXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate” is an organic compound that belongs to the class of carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-12(7-8-14)5-4-6-12/h8H,4-7,9H2,1-3H3, (H,13,15) . The molecular weight of this compound is 227.3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 213.28 . It is in the form of oil .

Safety and Hazards

The safety information for “Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that the compound can undergo α-methylenation, a chemical reaction involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide l-pro-β-ala . This reaction could potentially influence its interaction with its targets.

Biochemical Pathways

It’s worth noting that the compound can be used in the synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . Pyrrolidines are a class of organic compounds that are involved in many biochemical reactions.

Pharmacokinetics

The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate. For instance, the compound is stored at a temperature of 4°C , suggesting that it may be sensitive to heat.

Properties

IUPAC Name

tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYFDDCGTTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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